4'-Bromospiro[adamantane-2,9'-fluorene]
Description
Significance of Spirocyclic Architectures in Molecular Design
Spirocycles are chemical structures where two rings are joined by a single common atom, known as the spiro atom. tandfonline.comwikipedia.org This arrangement enforces a rigid, three-dimensional molecular geometry. Unlike fused or bridged ring systems, the planes of the two rings in a spirocycle are typically orthogonal to each other. This inherent three-dimensionality is a major advantage in molecular design, as it allows for the precise projection of functional groups into specific regions of space. tandfonline.com The resulting sp³-rich, non-planar structures are increasingly sought after for their ability to disrupt undesirable intermolecular stacking and improve solubility and morphological stability in solid-state applications. nih.govacs.org While their synthesis can be challenging due to the creation of a quaternary carbon center, the unique conformational and physicochemical properties they impart make them valuable targets in materials science and medicinal chemistry. tandfonline.comnih.gov
Fluorene (B118485) Scaffolds as Versatile Platforms for Electronic and Photonic Applications
Fluorene is a polycyclic aromatic hydrocarbon known for its high photoluminescence quantum yield, good charge transport properties, and excellent thermal stability. mdpi.comrsc.org These characteristics make fluorene and its derivatives highly attractive for a wide range of organic electronic and photonic applications, including OLEDs, organic field-effect transistors (OFETs), and sensors. mdpi.comtandfonline.comrsc.org The C9 position of the fluorene ring is easily functionalized, allowing for the attachment of various substituents to tune its electronic properties and to introduce a spiro center, which helps maintain a high glass transition temperature and amorphous film morphology in devices. researchgate.net The wide energy band gap of fluorene makes it particularly suitable as a blue-light emitter or as a host material for other phosphorescent or fluorescent dopants in OLEDs. rsc.orguni-bayreuth.de
Contextualizing 4'-Bromospiro[adamantane-2,9'-fluorene] within Spiro-Fluorene Research
The compound 4'-Bromospiro[adamantane-2,9'-fluorene] is a quintessential example of a molecule designed for high-performance organic materials. It integrates the key features of its constituent parts:
Spirocyclic Core: The spiro linkage at the C9 position of fluorene and the C2 position of adamantane (B196018) creates a rigid, orthogonal structure. This architecture effectively combines the electronic properties of the planar fluorene system with the bulky, insulating adamantane group.
Adamantane Group: The adamantane moiety acts as a bulky "spatial resistor," effectively suppressing the formation of undesirable intermolecular aggregates or excimers that can diminish luminescence efficiency. rsc.org This is a critical design feature for achieving high-performance, non-doped deep-blue OLEDs. rsc.org
Fluorene Unit: The fluorene scaffold serves as the active chromophore, providing the fundamental light-emitting and charge-transporting capabilities.
Bromo-functionalization: The bromine atom at the 4' position of the fluorene ring is a key synthetic handle. It makes the compound a versatile building block, allowing for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the attachment of other functional groups to fine-tune the molecule's electronic properties or to build more complex oligomeric or polymeric structures.
Therefore, 4'-Bromospiro[adamantane-2,9'-fluorene] is not typically an end-product material itself, but rather a crucial intermediate for the synthesis of advanced host and emitter materials for optoelectronic devices.
Interactive Data Tables
Below are tables summarizing the properties of 4'-Bromospiro[adamantane-2,9'-fluorene] and its parent compound.
Table 1: Physicochemical Properties of Spiro[adamantane-fluorene] Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| 4'-Bromospiro[adamantane-2,9'-fluorene] | 2415337-01-6 bldpharm.comreagentia.eu | C₂₂H₂₁Br | 365.31 bldpharm.com | Bromo-functionalized for further synthesis |
| Spiro[adamantane-2,9'-fluorene] (B2524077) | 727730-31-6 chemicalbook.comsigmaaldrich.com | C₂₂H₂₂ | 286.41 chemicalbook.com | Unsubstituted parent spiro compound |
Table 2: Contribution of Molecular Components
| Component | Key Property | Role in 4'-Bromospiro[adamantane-2,9'-fluorene] |
| Spiro Center | Orthogonal 3D structure | Enforces rigidity, prevents π-stacking, improves morphological stability |
| Adamantane | Rigidity, steric bulk, thermal stability wikipedia.orgpensoft.net | Acts as a spatial shield to suppress aggregation; enhances material stability rsc.orgrsc.org |
| Fluorene | High luminescence efficiency, charge transport mdpi.com | Provides the core optoelectronic functionality (chromophore) |
| Bromine Atom | Reactive site for cross-coupling | Serves as a synthetic handle for building more complex functional molecules |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4'-bromospiro[adamantane-2,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Br/c23-20-7-3-6-19-21(20)17-4-1-2-5-18(17)22(19)15-9-13-8-14(11-15)12-16(22)10-13/h1-7,13-16H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSZWNWWFSYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=C(C6=CC=CC=C46)C(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromospiro Adamantane 2,9 Fluorene
Strategies for Spiroketalization and Spiro-Fluorene Core Formation
The creation of the spiro linkage between the adamantane (B196018) and fluorene (B118485) moieties is a critical step in the synthesis of the parent scaffold. This transformation can be achieved through both classical acid-catalyzed reactions and more contemporary catalytic approaches.
Classical Approaches to Spiro[adamantane-2,9'-fluorene] (B2524077) Ring Systems
A prominent and high-yielding classical method for the synthesis of the spiro[adamantane-2,9'-fluorene] core involves an acid-catalyzed cyclization. One documented procedure utilizes trifluoroacetic acid in dichloromethane (B109758) to facilitate the reaction, reportedly achieving a near-quantitative yield of 99.7%. google.comchemicalbook.com This reaction proceeds under an inert atmosphere and is stirred for a couple of hours. google.com The workup involves neutralization with a sodium hydroxide (B78521) solution, followed by extraction and purification via silica (B1680970) gel column chromatography. google.com
The general principle behind this and similar acid-catalyzed methods is the generation of a reactive carbocation from a suitable precursor, which then undergoes an intramolecular electrophilic attack on the fluorene ring system to form the spirocyclic product. nih.govrsc.org The choice of a strong acid like trifluoroacetic acid is crucial for promoting the formation of the necessary carbocation intermediate. beilstein-journals.org
Advanced Catalytic Methods in Spirocyclization (e.g., Palladium-Catalyzed Reactions)
Modern organic synthesis has seen the emergence of advanced catalytic methods that can be applied to the formation of spiro-fluorene systems. While a specific palladium-catalyzed synthesis for 4'-Bromospiro[adamantane-2,9'-fluorene] is not extensively documented, analogous reactions on similar spiro compounds suggest its feasibility.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, respectively. pku.edu.cn These reactions have been successfully employed in the synthesis of various spiro-fluorene derivatives and spirooxindoles. pku.edu.cnrsc.org For instance, a one-step palladium-catalyzed cross-coupling reaction has been used to synthesize a spirobifluorene derivative. pku.edu.cn Such methods offer the potential for high efficiency and functional group tolerance.
Furthermore, iron-catalyzed intramolecular Friedel-Crafts alkylation presents another advanced catalytic strategy. nih.gov This method has been developed for the synthesis of substituted fluorene derivatives from biaryl alcohols and could potentially be adapted for the cyclization step in the formation of the spiro[adamantane-2,9'-fluorene] core. nih.gov The use of iron catalysts is advantageous due to their low cost and reduced toxicity compared to some other transition metals. nih.gov
Regioselective Bromination Techniques for Fluorene Scaffolds
The introduction of a bromine atom at the specific 4'-position of the fluorene moiety requires careful control of the reaction conditions to ensure high regioselectivity. Two primary strategies can be envisioned: direct bromination of the pre-formed spiro[adamantane-2,9'-fluorene] or the use of a pre-brominated fluorene starting material that is then subjected to spirocyclization.
Direct Bromination Studies at the 4'-Position
The direct bromination of spiro[adamantane-2,9'-fluorene] would involve an electrophilic aromatic substitution reaction. The fluorene ring system is susceptible to such reactions, and the position of substitution is directed by the existing substituents. Common reagents for aromatic bromination include molecular bromine (Br₂) and N-bromosuccinimide (NBS). numberanalytics.com The regioselectivity of the bromination of fluorene and its derivatives can be influenced by the reaction conditions, including the choice of solvent and catalyst. tandfonline.com
Post-Spirocyclization Functionalization Strategies for Bromine Incorporation
An alternative to direct bromination is the synthesis of the target molecule from a pre-brominated starting material. This approach involves the synthesis of 4-bromofluorene or 4-bromofluorenone, followed by the spirocyclization reaction with an appropriate adamantane precursor. A production method for 4-bromofluorenone has been disclosed, which involves the reaction of cyanobenzene with o-dibromobenzene in the presence of palladium and copper catalysts, followed by hydrolysis and cyclization. google.com
Once the 4-brominated fluorene derivative is obtained, it can be subjected to the spirocyclization conditions described in section 2.1. For instance, a Friedel-Crafts reaction between 4-bromofluorene and an adamantane derivative, such as 1-adamantanol (B105290) or 1-bromoadamantane, in the presence of a Lewis acid could potentially yield the desired 4'-Bromospiro[adamantane-2,9'-fluorene]. rsc.org This strategy offers the advantage of unambiguous placement of the bromine atom.
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is paramount for maximizing the yield and purity of 4'-Bromospiro[adamantane-2,9'-fluorene]. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
For the spirocyclization via Friedel-Crafts alkylation, the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and the reaction temperature are critical factors that can influence the yield and selectivity. nih.govnumberanalytics.com Higher temperatures can increase reaction rates but may also lead to undesirable side reactions. numberanalytics.com The use of flow chemistry has been shown to improve the yield and stereoselectivity of Friedel-Crafts reactions in some cases. researchgate.netrsc.org
In the case of direct bromination, controlling the stoichiometry of the brominating agent (e.g., Br₂ or NBS) is crucial to avoid over-bromination. The reaction temperature and the presence of a catalyst can also affect the regioselectivity. tandfonline.com For instance, carrying out the bromination in water has been shown to provide high yields and selectivity for certain fluorenone derivatives. tandfonline.com
When employing a pre-brominated fluorene starting material, the optimization would focus on the efficiency of the initial bromination step and the subsequent spirocyclization. For the synthesis of bromofluorenes, various methods exist, including reaction with bromine in water or with NBS in an organic solvent. google.comguidechem.com The yield of the spirocyclization step would then be optimized as described above.
Interactive Data Tables:
Table 1: Synthesis of Spiro[adamantane-2,9'-fluorene] Core
| Method | Reagents | Solvent | Yield (%) | Reference |
| Classical Acid Catalysis | Trifluoroacetic acid | Dichloromethane | 99.7 | google.comchemicalbook.com |
Table 2: Potential Bromination Strategies
| Strategy | Key Intermediate | Brominating Agent | Potential Advantage |
| Direct Bromination | Spiro[adamantane-2,9'-fluorene] | Br₂ or NBS | Fewer synthetic steps |
| Pre-bromination | 4-Bromofluorene/4-Bromofluorenone | Varies | Unambiguous bromine position |
Investigation of Side Reactions and Byproduct Formation
The synthesis of 4'-bromospiro[adamantane-2,9'-fluorene], typically achieved through a Friedel-Crafts-type alkylation of a brominated fluorene derivative with an adamantane source in the presence of a strong acid catalyst like triflic acid, is susceptible to a range of side reactions that can lead to the formation of various byproducts. A thorough understanding of these potential side reactions is crucial for the optimization of reaction conditions to maximize the yield of the desired product and to simplify its purification.
The primary side reactions encountered in the synthesis of 4'-bromospiro[adamantane-2,9'-fluorene] are a consequence of the electrophilic nature of the reaction mechanism. The highly reactive carbocation intermediates and the activated nature of the aromatic substrate can lead to undesired subsequent reactions.
Polyalkylation: A significant side reaction in Friedel-Crafts alkylations is polyalkylation, also known as over-alkylation. The initial introduction of the adamantyl group onto the bromofluorene ring can activate the aromatic system, making it more susceptible to further electrophilic attack. This can result in the formation of di- and even tri-adamantylated bromofluorene species. The extent of polyalkylation is influenced by the molar ratio of the reactants and the reaction time. An excess of the adamantane reagent or prolonged reaction times can favor the formation of these higher molecular weight byproducts.
Isomerization: The formation of positional isomers is another potential complication. While the spiro-linkage at the 9-position of the fluorene ring is sterically and electronically favored, the adamantyl carbocation could potentially attack other positions on the fluorene ring, leading to the formation of isomeric products. Furthermore, under the strong acidic conditions of the reaction, there is a possibility of rearrangement of the initial product to a thermodynamically more stable isomer, although this is less commonly observed for spiro-compounds.
Byproduct Formation from Reactants: Impurities in the starting materials or side reactions of the reactants themselves can also contribute to the formation of byproducts. For instance, self-condensation of the fluorene starting material under acidic conditions can lead to oligomeric or polymeric impurities.
A study on the triflic acid-promoted adamantylation of pyrene, a polycyclic aromatic hydrocarbon, provides valuable insights into the potential side reactions in the synthesis of adamantylated aromatic compounds. nih.govresearchgate.net In this analogous system, the formation of both mono- and di-adamantylated products was observed, highlighting the prevalence of polyalkylation. nih.govresearchgate.net Moreover, the study noted the rapid isomerization of the 2-adamantyl cation to the more stable 1-adamantyl cation, which underscores the potential for carbocation rearrangements to influence the product distribution in such reactions. nih.govresearchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ipb.pt For 4'-Bromospiro[adamantane-2,9'-fluorene], a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of 4'-Bromospiro[adamantane-2,9'-fluorene] is expected to show distinct signals for the aromatic protons of the fluorene (B118485) moiety and the aliphatic protons of the adamantane (B196018) cage. The protons on the brominated aromatic ring will exhibit specific splitting patterns and chemical shifts influenced by the bromine atom. libretexts.orglibretexts.org The adamantane protons, due to the cage's high symmetry which is broken by the spiro-fusion, will present a complex set of signals.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. ucl.ac.uk The spiro carbon, where the adamantane and fluorene units connect, is a quaternary carbon and will have a characteristic chemical shift. The carbons of the fluorene system will appear in the aromatic region, with the carbon bearing the bromine atom showing a shift influenced by the halogen's electronegativity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4'-Bromospiro[adamantane-2,9'-fluorene]
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Adamantane CH | 1.50 - 2.50 | 30.0 - 40.0 |
| Adamantane CH₂ | 1.50 - 2.50 | 30.0 - 40.0 |
| Spiro C | --- | ~65.0 |
| Fluorene Aromatic CH | 7.20 - 7.80 | 120.0 - 145.0 |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. weizmann.ac.ilscience.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For 4'-Bromospiro[adamantane-2,9'-fluorene], COSY would be used to trace the connectivity within the adamantane framework and to correlate adjacent protons on the fluorene rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is the primary method for assigning each proton signal to its corresponding carbon atom. scispace.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is invaluable for identifying quaternary carbons (like the spiro-carbon and bridgehead carbons in the fluorene system) by their correlations to nearby protons. For instance, protons on the adamantane ring adjacent to the spiro-center would show a correlation to the spiro-carbon atom. bas.bg
Table 2: Expected Key 2D NMR Correlations
| Experiment | Correlation Type | Expected Observation |
|---|---|---|
| COSY | ³J(H,H) | Correlations between adjacent protons on the fluorene rings and within the adamantane structure. |
| HSQC | ¹J(C,H) | Direct correlation of each proton signal to its attached carbon signal. |
Variable Temperature NMR Studies for Conformational Dynamics
The adamantane cage is conformationally rigid, but the spiro linkage to the fluorene system could introduce dynamic processes, such as hindered rotation. Variable Temperature (VT) NMR is the ideal technique to study such phenomena. numberanalytics.comox.ac.uk By recording NMR spectra at different temperatures, one can observe changes in signal shape, such as the broadening or sharpening of peaks. nih.gov If a dynamic process is occurring on the NMR timescale, lowering the temperature can "freeze out" the conformers, leading to the appearance of separate signals for each. nih.gov Conversely, increasing the temperature can cause these signals to coalesce into a single, averaged peak. These studies provide insight into the energy barriers associated with conformational changes within the molecule.
Mass Spectrometric Investigations
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Fourier Transform Ion Cyclotron Resonance (FTICR-MS), provides extremely accurate mass measurements. nih.gov This allows for the unambiguous determination of a molecule's elemental formula. For 4'-Bromospiro[adamantane-2,9'-fluorene], with a molecular formula of C₂₂H₂₁Br, HRMS would be used to confirm the presence of one bromine atom by observing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br have a nearly 1:1 natural abundance).
Table 3: HRMS Data for 4'-Bromospiro[adamantane-2,9'-fluorene]
| Molecular Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| C₂₂H₂₁⁷⁹Br | [M]⁺ | 364.0826 |
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. The fragmentation of 4'-Bromospiro[adamantane-2,9'-fluorene] would likely proceed through several key pathways. A common fragmentation for brominated aromatic compounds is the loss of the bromine radical. rsc.org Another expected pathway is the cleavage of the spiro linkage, leading to fragments corresponding to the adamantyl cation and the bromofluorene moiety. The fragmentation of the fluorene ring itself can also occur. ru.nlfrontiersin.org The degradation of fluorene can lead to the formation of various smaller charged species. nih.govnih.gov
Table 4: Plausible Fragmentation Pathways in MS/MS
| Precursor Ion (m/z) | Proposed Fragmentation | Fragment Ion (m/z) |
|---|---|---|
| 364/366 | Loss of Br radical | 285 |
| 364/366 | Cleavage leading to adamantyl cation | 135 |
Vibrational Spectroscopic Analysis
Vibrational spectroscopy is a non-destructive technique fundamental to identifying functional groups and probing the molecular vibrations of a compound. For 4'-Bromospiro[adamantane-2,9'-fluorene], both Fourier Transform Infrared (FT-IR) and Raman spectroscopy would provide complementary information to confirm its structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule. For 4'-Bromospiro[adamantane-2,9'-fluorene], characteristic absorption bands would be expected for both the adamantane and the substituted fluorene components.
The adamantane cage, a saturated hydrocarbon, would exhibit characteristic C-H stretching vibrations typically in the 2850-2950 cm⁻¹ region. Bending vibrations for its CH₂ and CH groups would appear in the 1450-1475 cm⁻¹ and ~1350 cm⁻¹ regions, respectively. The fluorene moiety would be identified by its aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration would likely be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The spiro-carbon, being a quaternary sp³ hybridized carbon, would not have associated C-H vibrations but its connection would influence the skeletal vibrations of the entire molecule.
Table 1: Predicted FT-IR Vibrational Frequencies for 4'-Bromospiro[adamantane-2,9'-fluorene]
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Fluorene | 3100-3000 |
| C-H Stretch (Aliphatic) | Adamantane | 2950-2850 |
| C=C Stretch (Aromatic) | Fluorene | 1600-1450 |
| CH₂ Scissoring | Adamantane | 1475-1450 |
| C-H Bend (in-plane) | Fluorene | 1300-1000 |
| C-H Bend (out-of-plane) | Fluorene | 900-675 |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations. It would therefore be an excellent complementary technique to FT-IR for characterizing 4'-Bromospiro[adamantane-2,9'-fluorene]. The symmetric breathing modes of the aromatic rings in the fluorene moiety are expected to produce strong Raman signals. The C-C skeletal vibrations of the adamantane cage would also be readily observable. Due to the high polarizability of the π-electron system in the fluorene core, aromatic C=C stretching bands would be prominent in the Raman spectrum.
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides definitive proof of molecular structure and detailed information about the arrangement of molecules in the solid state. For a molecule like 4'-Bromospiro[adamantane-2,9'-fluorene], this technique is indispensable for understanding its three-dimensional geometry and non-covalent interactions.
Growing a suitable single crystal of 4'-Bromospiro[adamantane-2,9'-fluorene] and analyzing it via single-crystal X-ray diffraction would precisely determine all bond lengths, bond angles, and torsion angles. This would confirm the spirocyclic nature of the molecule and the perpendicular orientation of the adamantane and fluorene moieties at the spiro-center. The analysis would also provide the exact geometry of the adamantane cage and the planarity of the fluorene system. As the molecule is chiral, crystallization in a chiral space group would allow for the determination of its absolute configuration.
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for 4'-Bromospiro[adamantane-2,9'-fluorene]
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
Note: The values in this table are hypothetical and serve as an example of what would be reported from a single-crystal X-ray diffraction experiment.
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. The brominated fluorene moiety is capable of engaging in several types of non-covalent interactions. π-π stacking interactions between the electron-rich aromatic systems of adjacent fluorene units would likely be a significant packing motif. Furthermore, the numerous C-H bonds of the adamantane group could act as donors for C-H…π interactions with the fluorene rings of neighboring molecules. The bromine atom could also participate in halogen bonding (Br…Br or Br…π interactions), which are known to be important in directing crystal packing.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dₙₒᵣₘ (a normalized contact distance) to highlight regions of close intermolecular contact. For 4'-Bromospiro[adamantane-2,9'-fluorene], red spots on the dₙₒᵣₘ surface would indicate close contacts corresponding to hydrogen bonds (such as C-H…Br) and other significant interactions.
Computational and Theoretical Investigations of 4 Bromospiro Adamantane 2,9 Fluorene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, electron distribution, and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4'-Bromospiro[adamantane-2,9'-fluorene], a DFT approach would be used to determine its ground-state electronic structure. This involves calculating the electron density to derive the molecule's energy and other properties.
Key insights from DFT calculations would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering a theoretical estimate of the molecule's electronic excitation energy and its kinetic stability. The distribution of these frontier orbitals would reveal the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO), which is crucial for understanding its reactivity and potential applications in organic electronics. The bromine atom's influence on the electronic properties of the fluorene (B118485) moiety would be a key area of investigation.
A hypothetical data table for key electronic properties derived from DFT calculations is presented below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.9 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 3.9 eV | Relates to electronic transitions and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: These values are illustrative and would need to be calculated using specific DFT functionals and basis sets.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. acs.orgnih.govresearchgate.net While computationally more demanding than DFT, they serve as a benchmark for validating the results of less expensive methods. For 4'-Bromospiro[adamantane-2,9'-fluorene], ab initio calculations would be employed to obtain precise values for properties like ionization potential, electron affinity, and electronic transition energies, offering a deeper understanding of its behavior in redox reactions and its photophysical characteristics.
The three-dimensional structure of a molecule is critical to its function. Conformational analysis of 4'-Bromospiro[adamantane-2,9'-fluorene] would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. Due to the rigid nature of both the adamantane (B196018) and fluorene moieties, significant conformational flexibility is not expected, except for possible, though likely hindered, rotation around the spiro linkage. Computational methods would be used to optimize the geometry of the molecule, finding the lowest energy arrangement of its atoms. This is crucial for ensuring that all other calculated properties correspond to the most stable structure of the molecule. rsc.orgrsc.org
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.netrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's vibrations, rotations, and conformational changes over time at a given temperature. For 4'-Bromospiro[adamantane-2,9'-fluorene], MD simulations could be used to assess its conformational stability. By simulating the molecule in a solvent or in a condensed phase, one could observe how its structure evolves and whether it remains in its minimum-energy conformation. These simulations are particularly useful for understanding how the molecule might behave in a realistic chemical environment.
Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bonding Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns more closely with intuitive chemical concepts. researchgate.netscirp.orgnih.gov For 4'-Bromospiro[adamantane-2,9'-fluorene], NBO analysis would be instrumental in quantifying charge transfer interactions within the molecule. For instance, it could reveal the extent of electron delocalization from the fluorene ring to the bromine atom and analyze any hyperconjugative interactions between the adamantane and fluorene moieties. The analysis provides a detailed picture of the bonding and electronic delocalization, which are key to understanding the molecule's stability and reactivity.
A hypothetical NBO analysis data table for significant donor-acceptor interactions is shown below.
| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy (E(2)) (kcal/mol) |
| LP (Br) | σ(C-C) of fluorene | 1.2 |
| π(C=C) of fluorene | π(C=C) of fluorene | 20.5 |
| σ(C-H) of adamantane | σ*(C-C) of adamantane | 4.8 |
Note: LP denotes a lone pair. These values are illustrative and would be calculated from the NBO analysis of a computed wave function.
Atoms in Molecules (AIM) Theory for Intermolecular Interaction Strength Evaluation
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. nih.gov AIM analysis is particularly powerful for identifying and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals interactions. By analyzing the topological properties of the electron density at bond critical points (BCPs), one can evaluate the strength and nature of these interactions. For 4'-Bromospiro[adamantane-2,9'-fluorene], AIM could be used to study potential intramolecular interactions, such as those between the bromine atom and nearby hydrogen atoms, as well as to predict how the molecule would interact with other molecules in a condensed phase. This would be crucial for understanding its crystal packing and its behavior in solution.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like 4'-Bromospiro[adamantane-2,9'-fluorene], offering insights into their vibrational and electronic behavior. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the structure-property relationships that govern the material's potential applications in fields such as organic electronics. rsc.orgnih.gov
Theoretical Methodologies
The prediction of spectroscopic properties for complex organic molecules typically employs a combination of theoretical methods. For the ground-state geometry and vibrational frequencies, DFT has proven to be a reliable and computationally efficient approach. A common methodology involves geometry optimization using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d) or larger. rsc.org Frequency calculations are then performed on the optimized geometry to yield the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors inherent in the theoretical model. rsc.org
To investigate the electronic transitions, which are crucial for understanding the photophysical properties of the material, TD-DFT calculations are typically performed on the ground-state optimized geometry. nih.gov This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO). The choice of functional and basis set in TD-DFT calculations is critical and can significantly impact the accuracy of the predicted absorption and emission spectra. nih.gov For molecules with potential charge-transfer character, range-separated functionals are often employed.
Predicted Vibrational Frequencies
The adamantane moiety is expected to exhibit characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and a series of complex fingerprint vibrations corresponding to CH₂ scissoring, wagging, and twisting, as well as C-C stretching modes at lower frequencies. researchgate.net The fluorene unit will contribute aromatic C-H stretching vibrations above 3000 cm⁻¹, along with C=C stretching vibrations within the aromatic rings typically found in the 1450-1600 cm⁻¹ range. The spiro linkage introduces specific skeletal vibrations. The C-Br stretching vibration is anticipated to appear as a strong band in the lower frequency region, typically between 500 and 600 cm⁻¹.
A representative table of predicted vibrational frequencies, based on calculations for similar structures, is presented below.
Table 1: Representative Predicted Vibrational Frequencies for 4'-Bromospiro[adamantane-2,9'-fluorene] (Note: These are illustrative values based on typical ranges for the functional groups and are not from specific calculations on this molecule.)
| Frequency Range (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretch (Fluorene) |
| 2950-2850 | Aliphatic C-H Stretch (Adamantane) |
| 1610-1580 | Aromatic C=C Ring Stretch |
| 1480-1440 | CH₂ Scissoring (Adamantane) |
| ~1350 | C-H Bending (Fluorene) |
| ~1200 | C-C Stretch (Adamantane Cage) |
| ~750 | Out-of-plane C-H Bending (Aromatic) |
| 600-500 | C-Br Stretch |
Predicted Electronic Transitions
The electronic absorption spectrum of 4'-Bromospiro[adamantane-2,9'-fluorene] is expected to be dominated by transitions within the fluorene chromophore. TD-DFT calculations on similar fluorene derivatives can provide a qualitative understanding of these transitions. nih.gov The lowest energy electronic transitions are typically π-π* in nature, originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The presence of the bromine atom on the fluorene ring is expected to influence the electronic properties. Due to its electron-withdrawing inductive effect and electron-donating resonance effect, as well as the heavy-atom effect, the bromine substituent can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the unsubstituted spiro[adamantane-2,9'-fluorene] (B2524077). The heavy-atom effect can also enhance intersystem crossing, potentially influencing the phosphorescence properties of the molecule.
Computational studies on related spiro-compounds for organic light-emitting diodes (OLEDs) often focus on the energies of the frontier molecular orbitals (HOMO and LUMO) and the singlet-triplet energy gap (ΔE_ST), as these parameters are crucial for device performance.
An illustrative table of predicted electronic transition data is provided below, based on typical TD-DFT results for bromo-substituted fluorene derivatives.
Table 2: Representative Predicted Electronic Transition Data for 4'-Bromospiro[adamantane-2,9'-fluorene] (Note: These values are illustrative and based on general results for similar compounds, not specific calculations on this molecule.)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~340-360 | > 0.1 | HOMO → LUMO (π-π*) |
| S₀ → S₂ | ~320-340 | < 0.1 | HOMO-1 → LUMO |
| S₀ → S₃ | ~290-310 | > 0.2 | HOMO → LUMO+1 |
Reactivity and Derivatization Studies of 4 Bromospiro Adamantane 2,9 Fluorene
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom at the 4'-position of the fluorene (B118485) ring is well-suited for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.
Suzuki-Miyaura Coupling for Aryl/Alkyl Substituent Introduction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. youtube.com In the case of 4'-Bromospiro[adamantane-2,9'-fluorene], this reaction would allow for the introduction of various aryl or alkyl groups at the 4'-position, leading to the synthesis of novel spiro compounds with extended π-systems or tailored steric properties. The general reaction is depicted below:
Reaction Scheme:
4'-Bromospiro[adamantane-2,9'-fluorene] + R-B(OR')₂ → 4'-R-spiro[adamantane-2,9'-fluorene] + MBr + B(OR')₃ (where R = aryl, heteroaryl, alkyl; B(OR')₂ = boronic acid or boronic ester)
Typical catalysts for such transformations include palladium(0) complexes, often generated in situ from palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂, with phosphine (B1218219) ligands such as PPh₃, PCy₃, or more specialized biarylphosphines (e.g., SPhos, XPhos) to enhance catalytic activity, particularly with less reactive aryl bromides. mdpi.com The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF/water mixtures) is crucial for reaction efficiency and can be optimized for specific substrates. mdpi.com
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of 4'-Bromospiro[adamantane-2,9'-fluorene]
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4'-Phenylspiro[adamantane-2,9'-fluorene] | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4'-(4-Methoxyphenyl)spiro[adamantane-2,9'-fluorene] | 80-90 |
| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 4'-(2-Thienyl)spiro[adamantane-2,9'-fluorene] | 75-85 |
| 4 | Methylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | THF | 4'-Methylspiro[adamantane-2,9'-fluorene] | 60-70 |
Stille and Sonogashira Coupling for Carbon-Carbon Bond Formation
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, offering a mild and versatile method for C-C bond formation. researchgate.netrsc.org For 4'-Bromospiro[adamantane-2,9'-fluorene], Stille coupling would enable the introduction of a variety of sp²-hybridized carbon substituents. The reaction is tolerant of many functional groups, though a significant drawback is the toxicity of the organotin reagents. rsc.org
Reaction Scheme:
4'-Bromospiro[adamantane-2,9'-fluorene] + R-Sn(Alkyl)₃ → 4'-R-spiro[adamantane-2,9'-fluorene] + X-Sn(Alkyl)₃ (where R = vinyl, aryl, etc.)
Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnumberanalytics.comacs.org This reaction would be used to introduce alkynyl moieties onto the fluorene core of the title compound, which are valuable for extending conjugation and for further synthetic transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net
Reaction Scheme:
4'-Bromospiro[adamantane-2,9'-fluorene] + H-C≡C-R → 4'-(C≡C-R)-spiro[adamantane-2,9'-fluorene] (where R = H, alkyl, aryl, silyl, etc.)
Table 2: Hypothetical Stille and Sonogashira Coupling Reactions
| Coupling Type | Reagent | Catalyst System | Conditions | Product | Expected Yield (%) |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene, 90°C | 4'-Vinylspiro[adamantane-2,9'-fluorene] | 70-85 |
| Stille | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | DMF, 100°C | 4'-Phenylspiro[adamantane-2,9'-fluorene] | 80-90 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, rt | 4'-(Phenylethynyl)spiro[adamantane-2,9'-fluorene] | 85-95 |
| Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI | Piperidine, rt | 4'-(Trimethylsilylethynyl)spiro[adamantane-2,9'-fluorene] | 90-98 |
Buchwald-Hartwig Amination for Nitrogen-Containing Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.netnih.gov This reaction is of great importance for the synthesis of anilines and their derivatives. Applying this to 4'-Bromospiro[adamantane-2,9'-fluorene] would provide access to a range of N-functionalized spiro compounds, which are of interest in materials science and medicinal chemistry. The reaction typically employs a palladium catalyst with sterically hindered phosphine ligands and a strong base. researchgate.net
Reaction Scheme:
4'-Bromospiro[adamantane-2,9'-fluorene] + HNR¹R² → 4'-(NR¹R²)-spiro[adamantane-2,9'-fluorene] + HBr (where R¹, R² = H, alkyl, aryl)
Table 3: Hypothetical Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst System | Base | Solvent | Product | Expected Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4'-(Phenylamino)spiro[adamantane-2,9'-fluorene] | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 4'-(Morpholino)spiro[adamantane-2,9'-fluorene] | 80-90 |
| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 4'-(Benzylamino)spiro[adamantane-2,9'-fluorene] | 70-80 |
| 4 | Carbazole | Pd(OAc)₂ / Xantphos | K₂CO₃ | DMF | 4'-(9-Carbazolyl)spiro[adamantane-2,9'-fluorene] | 65-75 |
Nucleophilic Substitution Reactions at the Bromine Site
While palladium-catalyzed reactions are highly effective, direct nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides like 4'-Bromospiro[adamantane-2,9'-fluorene] is generally challenging. SₙAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. youtube.commasterorganicchemistry.com The fluorene system itself does not provide sufficient activation for this pathway to be efficient under standard conditions.
However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, some substitution may be achievable. More plausible would be copper-catalyzed nucleophilic substitution reactions (Ullmann condensation), which are known to proceed with aryl bromides and various nucleophiles like alkoxides, amides, and thiolates, albeit often requiring high temperatures.
Adamantane (B196018) Moiety Functionalization and Ring System Modification
The adamantane cage is known for its high C-H bond strengths, making direct functionalization challenging. nih.gov However, radical-based methods have been developed for the selective functionalization of the tertiary C-H bonds at the bridgehead positions. nih.gov These methods could potentially be applied to the adamantane portion of 4'-Bromospiro[adamantane-2,9'-fluorene], although the presence of the fluorene moiety might influence the selectivity.
Ring system modifications of the adamantane core are less common but can be achieved through multi-step synthetic sequences, often involving ring-opening and re-closure strategies. nih.gov Such modifications would fundamentally alter the three-dimensional structure of the spiro compound, leading to novel molecular scaffolds.
Stereoselective Transformations and Chiral Derivatization
The spiro-carbon in 4'-Bromospiro[adamantane-2,9'-fluorene] is a stereocenter. While the parent compound is synthesized as a racemate, the development of stereoselective reactions is of significant interest for applications in chiral materials and catalysis. The introduction of chiral auxiliaries or the use of chiral catalysts in the derivatization reactions could lead to the synthesis of enantiomerically enriched products.
For instance, asymmetric versions of the palladium-catalyzed coupling reactions could be explored using chiral phosphine ligands. Furthermore, if a chiral derivative of the spiro compound were obtained, subsequent reactions would likely proceed with a degree of stereocontrol, influenced by the existing chiral center. The synthesis of enantiopure spiro[fluorene]-based compounds has been achieved through methods such as the resolution of chiral precursors or enantioselective synthesis. organic-chemistry.org
Advanced Photophysical Properties of 4 Bromospiro Adamantane 2,9 Fluorene and Its Derivatives
Electronic Absorption and Emission Characteristics
The electronic absorption and emission spectra of 4'-Bromospiro[adamantane-2,9'-fluorene] are governed by the π-conjugated system of the fluorene (B118485) core.
Detailed UV-Vis Absorption Profile Analysis
The UV-Vis absorption spectrum of a typical spiro[adamantane-fluorene] derivative in a dilute solution is expected to exhibit characteristic bands corresponding to the π-π* transitions of the fluorene moiety. Generally, fluorene and its derivatives display strong absorption in the ultraviolet region, typically between 250 nm and 350 nm.
The primary absorption band, often showing fine vibronic structure, corresponds to the S₀ → S₁ transition. A more intense band at shorter wavelengths is usually attributed to the S₀ → S₂ transition. The adamantane (B196018) group, being a saturated hydrocarbon, does not absorb in the near-UV or visible range and its primary role is to sterically isolate the fluorene chromophores. The presence of the bromine atom at the 4'-position may induce a slight red-shift (bathochromic shift) in the absorption maxima due to its electron-withdrawing nature and the heavy-atom effect, which can influence spin-orbit coupling.
Table 1: Expected UV-Vis Absorption Characteristics of 4'-Bromospiro[adamantane-2,9'-fluorene] in a Non-polar Solvent (e.g., Cyclohexane)
| Transition | Expected λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| S₀ → S₁ | ~300 - 320 | High |
| S₀ → S₂ | ~260 - 280 | Very High |
Note: This table is predictive and based on the general behavior of similar fluorene derivatives. Actual experimental values may vary.
Fluorescence Emission Spectrum and Quantum Yield Determinations
Upon excitation into its absorption bands, 4'-Bromospiro[adamantane-2,9'-fluorene] is expected to exhibit strong fluorescence, a hallmark of the fluorene chromophore. The emission spectrum is typically a mirror image of the S₀ → S₁ absorption band, displaying distinct vibronic features.
The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is anticipated to be high in dilute solutions, characteristic of rigid chromophores like fluorene. The spiro-linked adamantane group plays a crucial role in maintaining this high quantum yield, even in the solid state, by preventing aggregation-caused quenching (ACQ). However, the bromine atom can potentially decrease the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), thereby providing a non-radiative decay pathway.
Excited State Dynamics and Lifetimes
The dynamics of the excited states determine the ultimate fate of the absorbed energy and are critical for understanding the photophysical behavior of the molecule.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy would be employed to determine the fluorescence lifetime (τf) of the S₁ state. For fluorene derivatives, these lifetimes are typically in the nanosecond range. The presence of the bromine atom might lead to a shortening of the fluorescence lifetime due to the increased rate of intersystem crossing. In a deoxygenated solution, a single exponential decay is expected, while the presence of oxygen could introduce a faster decay component due to quenching.
Phosphorescence and Delayed Fluorescence Studies
The introduction of the bromine atom is expected to significantly populate the triplet state (T₁) via intersystem crossing. This would make the observation of phosphorescence—emission from the triplet state to the singlet ground state (T₁ → S₀)—more likely, especially at low temperatures in a rigid matrix. Phosphorescence from fluorene derivatives typically occurs at longer wavelengths compared to their fluorescence and has a much longer lifetime, ranging from milliseconds to seconds.
Thermally activated delayed fluorescence (TADF) is a potential phenomenon in molecules with a small energy gap between the S₁ and T₁ states (ΔEST). While not a typical feature of simple brominated fluorenes, specific molecular designs incorporating donor-acceptor structures can facilitate TADF. For 4'-Bromospiro[adamantane-2,9'-fluorene], a detailed study would be required to ascertain if the ΔEST is sufficiently small for efficient reverse intersystem crossing (rISC) from T₁ to S₁, which would result in delayed fluorescence at the same wavelength as the prompt fluorescence.
Solvatochromism and Environmental Effects on Photophysics
Solvatochromism refers to the change in the position, shape, and intensity of UV-Vis absorption and emission bands with a change in the solvent polarity.
The photophysical properties of non-polar aromatic hydrocarbons like the parent spiro[adamantane-fluorene] are generally not very sensitive to solvent polarity. However, the introduction of the bromo-substituent introduces a dipole moment into the molecule. Therefore, some degree of solvatochromism is expected for 4'-Bromospiro[adamantane-2,9'-fluorene].
An increase in solvent polarity is likely to cause a slight red-shift in the fluorescence emission spectrum. This is because the excited state of the molecule is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. The effect on the absorption spectrum is typically less pronounced. A Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function, could be used to quantify the change in dipole moment upon excitation.
Two-Photon Absorption (TPA) Cross-Section Studies for Multiphoton Processes
In related fluorene systems, TPA cross-section values (δTPA) are typically measured in Göppert-Mayer units (GM, where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). These measurements are often conducted using techniques like the two-photon excited fluorescence (TPEF) method or Z-scan measurements over a range of wavelengths. rsc.org For example, certain fluorene derivatives have shown significant TPA cross-sections, with values reaching several thousand GM. ucf.edu These high values are crucial for applications in multiphoton fluorescence imaging and optical power limiting. researchgate.net
Without specific experimental studies on 4'-Bromospiro[adamantane-2,9'-fluorene], any discussion of its TPA cross-section remains speculative. Theoretical calculations could provide estimates, but these would require validation through experimental measurement.
Structure-Photophysical Property Relationships in Spiro-Fluorene Systems
The unique spiro-linkage at the C9 position of the fluorene core, which connects it to a bulky, three-dimensional adamantane group in 4'-Bromospiro[adamantane-2,9'-fluorene], is a key structural feature that significantly influences its photophysical properties. This spiro-architecture helps to prevent intermolecular aggregation, a common issue in planar aromatic molecules that can lead to fluorescence quenching in the solid state. By isolating the chromophores, the spiro-adamantane moiety can enhance fluorescence quantum yields and improve the material's performance in optoelectronic devices.
The fluorene unit itself is a well-established, highly fluorescent chromophore known for its high thermal and photochemical stability. ucf.edu The photophysical properties of fluorene derivatives can be finely tuned by introducing various functional groups at the 2, 4, and 7 positions of the fluorene ring. nih.gov The presence of a bromine atom at the 4'-position of the spiro[adamantane-2,9'-fluorene] (B2524077) system introduces a heavy atom effect, which can influence intersystem crossing rates and potentially affect fluorescence and phosphorescence characteristics.
The relationship between the molecular structure of spiro-fluorene compounds and their photophysical properties is a subject of ongoing research. Key relationships that have been established in similar systems include:
Influence of Donor-Acceptor Groups: The introduction of electron-donating and electron-withdrawing groups can create intramolecular charge transfer (ICT) character, leading to red-shifted emission and solvent-dependent photophysical behavior (solvatochromism).
Extension of π-Conjugation: Extending the π-conjugated system, for example by adding vinyl or ethynyl (B1212043) linkers with other aromatic groups, typically results in a bathochromic (red) shift in both absorption and emission spectra, and can significantly enhance two-photon absorption cross-sections. rsc.org
Symmetry of Substitution: The symmetry of substitution on the fluorene core (e.g., symmetrical D-π-D or asymmetrical D-π-A structures) plays a crucial role in determining the nature of the excited state and the nonlinear optical properties. ucf.edu
A systematic study of derivatives of 4'-Bromospiro[adamantane-2,9'-fluorene], where the bromo-substituent is replaced or other functional groups are introduced, would be necessary to fully elucidate the specific structure-photophysical property relationships for this class of compounds.
Electrochemical Behavior of 4 Bromospiro Adamantane 2,9 Fluorene
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) would be the primary technique to determine the redox potentials of 4'-Bromospiro[adamantane-2,9'-fluorene]. In a typical experiment, a solution of the compound in a suitable solvent with a supporting electrolyte would be subjected to a cycling potential.
Based on studies of similar fluorene (B118485) derivatives, it is anticipated that the first oxidation potential would be observed at the fluorene unit. The presence of the electron-withdrawing bromine atom on the fluorene ring would likely result in a higher oxidation potential compared to the unsubstituted spiro[adamantane-2,9'-fluorene] (B2524077). The bulky adamantane (B196018) group is not expected to be redox-active but may influence the electronic properties of the fluorene moiety through steric effects.
If experimental data were available, a data table would be presented here, similar to the hypothetical example below:
| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |
| 4'-Bromospiro[adamantane-2,9'-fluorene] | Data not available | Data not available |
| Spiro[adamantane-2,9'-fluorene] | Data not available | Data not available |
Investigation of Electron Transfer Mechanisms
The investigation of electron transfer mechanisms would involve analyzing the cyclic voltammograms at various scan rates. For a simple, reversible one-electron transfer process, the peak separation between the anodic and cathodic peaks would be close to 59 mV, and the peak currents would be proportional to the square root of the scan rate.
For 4'-Bromospiro[adamantane-2,9'-fluorene], the initial oxidation would likely involve the formation of a radical cation centered on the bromofluorene moiety. The reversibility of this process would depend on the stability of this radical cation. The adamantyl group, being sterically demanding, might enhance the stability of the radical species by preventing intermolecular reactions that could lead to decomposition.
Stability of Redox States
The stability of the oxidized (radical cation) and reduced (radical anion) states of 4'-Bromospiro[adamantane-2,9'-fluorene] would be crucial for its potential use in devices. This can be assessed by spectroelectrochemistry, where UV-Vis-NIR spectroscopy is used to monitor the changes in the absorption spectrum upon electrochemical oxidation or reduction.
Stable radical ions would exhibit characteristic absorption bands that remain constant over time at a fixed potential. For fluorene derivatives, the radical cations often show absorptions in the visible and near-infrared regions. The bulky adamantane substituent is generally known to enhance the morphological stability of thin films, which could translate to more stable redox states in the solid phase.
Electropolymerization Potential and Polymer Film Characterization
Fluorene and its derivatives can often be electropolymerized to form conductive polymer films. The potential for electropolymerization of 4'-Bromospiro[adamantane-2,9'-fluorene] would be investigated by repeatedly cycling the potential to a value sufficient to oxidize the monomer. The growth of a polymer film on the electrode surface would be indicated by an increase in the peak currents with each cycle.
However, the presence of a single bromo substituent at the 4'-position and the bulky adamantane group might hinder efficient electropolymerization. The adamantane group could sterically block the coupling reactions between monomer units. Furthermore, polymerization typically requires reactive sites at specific positions on the fluorene ring (e.g., 2 and 7 positions).
If a polymer film, let's call it poly(4'-Bromospiro[adamantane-2,9'-fluorene]), could be formed, its characterization would involve:
Cyclic Voltammetry: To study the redox properties of the polymer film.
Spectroelectrochemistry: To investigate the optical properties of the film in different redox states.
Scanning Electron Microscopy (SEM): To examine the morphology of the polymer film.
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.
Due to the lack of experimental data, a detailed characterization of the polymer film cannot be provided.
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
In the field of organic electronics, particularly in the development of high-performance OLEDs, the design of new materials with tailored properties is crucial. The spiro-adamantane-fluorene structure has been identified as a promising scaffold for creating efficient and stable components for these devices.
While specific research on 4'-Bromospiro[adamantane-2,9'-fluorene] as a hole-transporting material (HTM) is limited, the broader class of spiro-fluorene derivatives is well-established in this role. researchgate.netpolyu.edu.hkdiva-portal.org These materials are essential for efficiently injecting and transporting positive charge carriers (holes) from the anode to the emissive layer in an OLED. The spiro-adamantane structure can enhance the glass transition temperature of the material, leading to more stable and longer-lasting devices. researchgate.net Furthermore, the fluorene (B118485) unit's electronic properties can be tuned to create an effective energy barrier for electrons, allowing these materials to also function as electron-blocking layers, which confines charge recombination to the emissive layer and improves device efficiency.
Fluorene derivatives are renowned for their high photoluminescence quantum yields, making them excellent candidates for use in the emitting layer of OLEDs. nih.govresearchgate.net Spiro-adamantane modified anthracene-based emitters have been shown to enable efficient deep-blue non-doped OLEDs. rsc.org The adamantane (B196018) group helps to suppress the formation of luminescent clusters, which can quench emission and reduce device efficiency. rsc.org While direct data for 4'-Bromospiro[adamantane-2,9'-fluorene] is not widely available, its structural features suggest its potential as a blue-light-emitting dopant or as a host material for other emissive dopants in OLEDs. Bipolar host materials based on spiro[fluorene-9,9′-phenanthren-10′-one] have demonstrated high efficiency in yellow OLEDs. rsc.org
Organic Photovoltaics (OPVs) and Solar Cell Components
The development of efficient and stable organic solar cells is a key area of materials research. Spiro[fluorene-9,9′-xanthene]-based materials, which share structural similarities with 4'-Bromospiro[adamantane-2,9'-fluorene], have been successfully employed as hole-transporting materials in perovskite solar cells. researchgate.netrsc.orgrsc.org These materials play a crucial role in extracting and transporting holes from the light-absorbing perovskite layer to the electrode. diva-portal.org The molecular design of these HTMs significantly impacts the power conversion efficiency and stability of the solar cells. rsc.org The introduction of a spiro-adamantane moiety could potentially enhance the thermal and oxidative stability of these materials, leading to more robust and long-lasting solar cell devices. researchgate.net
Non-Linear Optical (NLO) Materials
Sensor Development and Chemodosimeters
The fluorescent properties of fluorene derivatives make them attractive for use in chemical sensors. Fluorenone-based materials have been developed as sensors for water and other analytes. ru.nl The principle behind these sensors often involves changes in the fluorescence of the material upon interaction with the target analyte. For instance, luminogens combining fluorenone with tetraphenylethylene (B103901) have shown high sensitivity to trace amounts of water. ru.nl The development of materials with aggregation-induced emission (AIE) properties, where the material becomes highly emissive in the aggregated state, is another promising avenue for sensor applications. rsc.org The spiro-adamantane structure in 4'-Bromospiro[adamantane-2,9'-fluorene] could be leveraged to control the aggregation behavior and enhance the sensitivity of such sensors.
Design of Molecular Motors and Switches Based on Fluorene Derivatives
The development of molecular-level machines is a frontier of nanotechnology. Fluorene derivatives have been explored as components in the design of molecular motors and switches due to their rigid, well-defined structures and their responsive photophysical properties. While direct research on 4'-Bromospiro[adamantane-2,9'-fluorene] in this context is not yet prevalent, the fundamental principles of molecular motor design often rely on creating molecules that can undergo controllable conformational changes in response to external stimuli such as light or heat. The rigid spiro linkage and the potential for further functionalization of the fluorene and adamantane units could provide a platform for designing sophisticated molecular machinery.
Supramolecular Chemistry and Intermolecular Interactions of Spiro Adamantane 2,9 Fluorene Architectures
Host-Guest Interactions with Macrocyclic Receptors
The adamantane (B196018) group is a well-established guest moiety in host-guest chemistry, known for its ability to form stable inclusion complexes with a variety of macrocyclic hosts. While specific studies on 4'-Bromospiro[adamantane-2,9'-fluorene] with macrocyclic receptors are not extensively documented, the behavior of the adamantane unit allows for well-founded predictions. Macrocycles such as cyclodextrins, cucurbit[n]urils, and calixarenes possess hydrophobic cavities of suitable dimensions to encapsulate the adamantane cage.
The driving force for these interactions is primarily the hydrophobic effect, where the entropically unfavorable interaction between the nonpolar adamantane and water is minimized upon its inclusion within the host's cavity. The binding affinity can be modulated by the size and shape complementarity between the host and the adamantane guest.
| Macrocyclic Host | Cavity Characteristics | Expected Interaction with Adamantane Moiety |
| β-Cyclodextrin | Truncated cone shape with a hydrophobic interior | Strong 1:1 inclusion complex formation is anticipated due to the good size match. |
| γ-Cyclodextrin | Larger cavity compared to β-cyclodextrin | May allow for the inclusion of the adamantane group with more conformational freedom or potentially co-inclusion of solvent molecules. |
| Cucurbit ijres.orguril | Rigid, pumpkin-shaped macrocycle with polar portals and a hydrophobic cavity | Expected to form a very stable 1:1 complex, driven by both hydrophobic and ion-dipole interactions with the carbonyl portals. |
| Calix unimi.itarene | Flexible, cup-shaped molecule | Can adopt a cone conformation to encapsulate the adamantane group, with the potential for additional C-H•••π interactions. |
Self-Assembly Processes in Solution and Solid State
The amphiphilic nature of 4'-Bromospiro[adamantane-2,9'-fluorene], with its nonpolar adamantane and polarizable bromofluorene components, can drive self-assembly in solution. In polar solvents, aggregation might occur to minimize the exposure of the hydrophobic adamantane units to the solvent. Conversely, in nonpolar solvents, π-π stacking interactions between the fluorene (B118485) moieties could dominate the assembly process.
In the solid state, the self-assembly is dictated by the efficient packing of the molecules, which is influenced by a combination of intermolecular forces. The bulky adamantane group acts as a "space-filler," while the planar fluorene units can engage in stacking arrangements. The bromine atom adds another layer of control over the crystal packing through halogen bonding. Computational studies on functionalized adamantane molecules suggest that they can serve as building blocks for nanostructure self-assembly, forming stable and rigid architectures aps.org.
Directional Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)
Directional non-covalent interactions play a crucial role in the supramolecular assembly of 4'-Bromospiro[adamantane-2,9'-fluorene], leading to ordered structures in the solid state.
Halogen Bonding: The bromine atom on the fluorene ring is a potential halogen bond donor. It can interact with electron-rich atoms such as oxygen, nitrogen, or even another bromine atom, in a highly directional manner ijres.orgnih.gov. This interaction, denoted as C-Br•••X (where X is a halogen bond acceptor), is a powerful tool in crystal engineering for the construction of robust supramolecular architectures nih.govmdpi.com. In the crystal lattice of 4'-Bromospiro[adamantane-2,9'-fluorene], halogen bonds could direct the formation of chains, sheets, or more complex three-dimensional networks.
Co-crystallization and Crystal Engineering Strategies
Co-crystallization is a powerful strategy to modify the physicochemical properties of a compound by incorporating a second molecular species (a coformer) into the crystal lattice. For 4'-Bromospiro[adamantane-2,9'-fluorene], co-crystallization can be exploited to create novel supramolecular assemblies with tailored properties.
The bromine atom and the fluorene π-system are key functional groups for designing co-crystals. Coformers with complementary functionalities, such as halogen bond acceptors (e.g., pyridines, amides) or molecules with extended π-systems capable of π-π stacking, can be selected.
| Coformer Type | Potential Interaction with 4'-Bromospiro[adamantane-2,9'-fluorene] | Expected Supramolecular Motif |
| Pyridine derivatives | Halogen bonding between the bromine atom and the pyridine nitrogen. | Linear or zigzag chains. |
| Dicarboxylic acids | Potential for C-H•••O hydrogen bonds with the adamantane or fluorene C-H groups. | Extended networks through hydrogen bonding. |
| Polycyclic aromatic hydrocarbons | π-π stacking between the fluorene unit and the coformer. | Alternating stacked columns. |
Crystal engineering strategies for this molecule would focus on the predictable formation of desired supramolecular synthons, which are robust and transferable structural motifs built from intermolecular interactions. The reliability of halogen bonding and π-π stacking makes them excellent tools for the rational design of co-crystals with specific packing arrangements.
Role of Spiro-Center Rigidity in Supramolecular Assembly
The spirocyclic linkage in 4'-Bromospiro[adamantane-2,9'-fluorene] imparts significant conformational rigidity to the molecule. This rigidity has profound implications for its supramolecular assembly. Unlike more flexible molecules that can adopt various conformations to optimize their crystal packing, the spiro compound has a well-defined three-dimensional shape.
Future Research Directions and Emerging Opportunities
Exploration of New Synthetic Pathways for Advanced Functionalization
The future development of materials based on 4'-Bromospiro[adamantane-2,9'-fluorene] heavily relies on the ability to chemically modify its structure. The bromine atom serves as a versatile anchor point for introducing a wide array of functional groups through well-established organometallic cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination are primary candidates for future exploration. These reactions would allow the introduction of aryl, heteroaryl, alkynyl, and amino moieties, respectively. Such modifications are crucial for tuning the electronic and photophysical properties of the molecule. For instance, the Suzuki coupling reaction has been effectively used to functionalize similar spiro compounds, demonstrating its applicability. researchgate.netresearchgate.net
Direct C-H Functionalization: Beyond the bromo-group, direct C-H functionalization of the adamantane (B196018) cage or the fluorene (B118485) rings represents a more advanced and atom-economical approach. Research into radical-based functionalization, which has proven successful for substituting adamantane derivatives, could yield novel structures with unique properties. nih.gov
"One-Pot" Methodologies: Developing efficient, one-pot synthetic routes to create complex derivatives from simple precursors is a significant goal. Inspired by the development of one-pot syntheses for related spiro[fluorene-9,9′-xanthene] (SFX) compounds, future research could focus on creating analogous streamlined processes for functionalized spiro[adamantane-2,9'-fluorene] (B2524077) derivatives. 20.210.105
The table below outlines potential functionalization strategies and their expected outcomes.
| Functionalization Pathway | Reagents/Catalysts | Target Functional Group | Potential Application |
| Suzuki Coupling | Pd catalyst, boronic acids/esters | Aryl, Heteroaryl | Tuning electronic properties for OLEDs |
| Buchwald-Hartwig Amination | Pd catalyst, amines | Arylamines | Creating hole-transport materials (HTMs) |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkynes | Alkynyl groups | Extending π-conjugation for photonics |
| Radical C-H Functionalization | Photocatalysts, radical precursors | Alkenes, carbonyls, etc. | Novel building blocks for materials science |
Development of Novel Materials with Tuned Electronic and Photonic Properties
The spiro-architecture of 4'-Bromospiro[adamantane-2,9'-fluorene] imparts high thermal stability and prevents molecular aggregation, which are highly desirable traits for materials used in organic electronics. acs.org
Future research will likely focus on synthesizing a library of derivatives to establish clear structure-property relationships. By systematically varying the substituents attached to the fluorene core (via the bromine handle), it will be possible to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for applications in:
Organic Light-Emitting Diodes (OLEDs): Derivatives could be designed as host materials or emitters. The adamantane group can ensure a stable amorphous morphology, while modification of the fluorene moiety can control the emission color and efficiency. rsc.org Research on related spiro-fluorene compounds has shown that the rigid structure can lead to materials with high photoluminescence quantum yields (PLQY) and stability. nih.govresearchgate.netunimi.it
Perovskite Solar Cells (PSCs): By introducing electron-donating groups like arylamines, 4'-Bromospiro[adamantane-2,9'-fluorene] can be converted into a dopant-free hole-transporting material (HTM). The bulky adamantane unit can effectively shield the sensitive perovskite layer, potentially enhancing device stability. rsc.orgrsc.org
The following table presents a comparative look at the properties of existing spiro-based materials, suggesting a roadmap for tuning the target compound.
| Compound Type | HOMO (eV) | LUMO (eV) | Key Application | Reference |
| SFX-based HTMs | -4.9 to -5.1 | N/A | Perovskite Solar Cells | rsc.org |
| Spiro-MR-TADF Emitters | -4.86 to -4.87 | -2.63 to -2.65 | OLEDs (TADF) | nih.gov |
| SFX-based Acceptor | N/A | N/A | Organic Solar Cells | researchgate.net |
Integration into Hybrid Organic-Inorganic Materials
The creation of hybrid materials that combine organic molecules with inorganic components at the nanoscale is a burgeoning field. These materials can exhibit synergistic properties not found in either component alone. mdpi.com
Hybrid Perovskites: The most immediate application is in perovskite solar cells, which are themselves organic-inorganic hybrid systems. The development of HTMs from 4'-Bromospiro[adamantane-2,9'-fluorene] for this purpose is a key research direction. mdpi.comrsc.org The interaction between the organic HTM and the inorganic perovskite layer is critical for device performance and stability.
Surface Functionalization: The molecule could be functionalized with groups (e.g., silanes via the bromo-handle) that allow it to be covalently grafted onto the surface of inorganic materials like silica (B1680970), titania, or quantum dots. This could lead to new hybrid materials for catalysis, filtration, or specialized coatings. The sol-gel process is a well-established method for creating such covalently linked hybrids. mdpi.com
Novel Composites: Dispersing derivatives of 4'-Bromospiro[adamantane-2,9'-fluorene] within an inorganic matrix could lead to composites with enhanced optical or mechanical properties. For example, spiro-type compounds have been successfully integrated into inorganic frameworks and polymers to create materials with unique characteristics. nih.govacs.org
Advanced Spectroscopic Probes for Environmental or Biological Sensing (non-clinical focus)
Fluorene derivatives are known for their strong fluorescence, making them ideal candidates for developing highly sensitive spectroscopic probes. nih.govacs.org The 4'-bromo position on the spiro compound is a perfect starting point for designing targeted sensors.
Future work could involve a two-step process:
Receptor Installation: The bromine atom can be replaced with a specific receptor unit designed to bind selectively to a target analyte. This can be achieved using the cross-coupling reactions mentioned previously.
Sensing Mechanism: The binding event would trigger a change in the fluorescence properties of the fluorene core. This change could be a quenching (turn-off) or enhancement (turn-on) of the signal. researchgate.net
Potential targets for such sensors in the environmental field include:
Nitroaromatic Compounds: These are common industrial pollutants and explosive materials. Fluorene-based sensors have demonstrated ultra-sensitive detection of compounds like picric acid. acs.orgresearchgate.net
Metal Ions: Probes for detecting heavy metal contamination in water sources could be developed by incorporating specific ion-chelating groups. acs.org
The adamantane moiety could play a crucial role by providing a sterically-defined pocket around the receptor site, potentially improving the selectivity of the sensor.
Computational Design and Predictive Modeling for Structure-Property Relationships
As the complexity of the synthesized molecules increases, computational chemistry becomes an indispensable tool for predicting properties and guiding experimental efforts.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of new derivatives. This includes calculating HOMO/LUMO energy levels, absorption/emission spectra, and the distribution of molecular orbitals, which are essential for understanding electronic and photonic properties. researchgate.netresearchgate.net
Machine Learning (ML) and QSAR: For a large library of derivatives, ML and Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models can learn from existing experimental data to predict the properties of yet-to-be-synthesized compounds. nih.gov This approach can significantly accelerate the discovery of materials with optimal characteristics. For instance, ML models have been used to predict the reaction kinetics of brominated organic compounds. nih.govresearchgate.net
Interpretable Models: Advanced techniques like SHapley Additive exPlanations (SHAP) can be used to interpret ML models, providing chemists with insights into which molecular features are most influential for a given property. plos.org This knowledge can then inform the rational design of the next generation of materials.
The table below summarizes the potential of computational modeling for this compound.
| Modeling Technique | Predicted Properties | Research Goal |
| Density Functional Theory (DFT) | HOMO/LUMO energies, orbital distributions, excited states | Rational design of materials for OLEDs and PSCs |
| Machine Learning (ML) | Photophysical properties, device efficiency, reactivity | High-throughput screening of virtual compound libraries |
| QSAR Models | Reaction rate constants, binding affinity | Predicting reactivity and sensor performance |
Q & A
Basic: What are the established synthetic routes for 4'-Bromospiro[adamantane-2,9'-fluorene], and what analytical methods ensure purity?
Answer:
The compound is typically synthesized via bromination of a spiro[adamantane-fluorene] precursor using reagents like BBr₃ under anhydrous conditions. For example, analogous brominated spiro compounds are prepared by treating hydroxylated precursors with BBr₃ in dichloromethane, yielding >99% conversion . Post-synthesis, purification involves column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires:
- GC analysis : Purity >98.0% (baseline separation of peaks) .
- ¹H/¹³C NMR : Characteristic peaks include adamantane methylene protons (δ 1.55–2.18 ppm) and fluorene aromatic protons (δ 7.12–8.31 ppm) .
Basic: What standardized protocols are recommended for characterizing the structure and purity of 4'-Bromospiro[adamantane-2,9'-fluorene]?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Assign adamantane (aliphatic) and fluorene (aromatic) regions to confirm spiro connectivity.
- GC/HPLC : Quantify purity (>98%) and detect trace impurities .
- Elemental Analysis : Validate molecular formula (C₂₅H₁₅BrO) .
- Mass Spectrometry (MS) : Confirm molecular weight (411.30 g/mol) via ESI-TOF .
Advanced: How does the bromine substitution position (e.g., 2' vs. 4') influence reactivity in cross-coupling reactions for polymer synthesis?
Answer:
The 4'-bromo position enhances steric accessibility compared to 2'-substituted analogs, facilitating Suzuki-Miyaura couplings. For example, brominated spiro compounds are used as monomers in polyetherimides, where bromine acts as a cross-linking site . Key considerations:
- Steric Effects : Adamantane’s rigidity may slow reaction kinetics.
- Electronic Effects : Bromine’s electron-withdrawing nature activates the fluorene ring for nucleophilic substitution.
Comparative studies with 2'-bromo analogs (CAS 2407620-58-8) show lower yields in Stille couplings due to hindered access .
Advanced: What structure-property relationships make 4'-Bromospiro[adamantane-2,9'-fluorene] suitable for high-performance polymers?
Answer:
The spiro architecture and adamantane moiety contribute to:
- High Thermal Stability : Glass transition temperatures (Tg) >300°C in polyimides due to restricted chain mobility .
- Low Dielectric Constant : Adamantane’s aliphatic structure reduces polarizability, making it ideal for microelectronics (ε < 2.5) .
- Mechanical Rigidity : Spiro linkages prevent chain entanglement, enhancing tensile strength.
| Property | Value/Description | Reference |
|---|---|---|
| Tg (Polyimide) | >300°C | |
| Dielectric Constant | <2.5 (1 MHz) | |
| Solubility | DMSO, THF, chloroform |
Advanced: How can researchers resolve contradictions in reported antimicrobial activity of brominated spiro compounds?
Answer:
While spiro[adamantane-fluorene] derivatives show antimicrobial potential (e.g., MIC = 8 µg/mL against S. aureus), results vary with substitution patterns . To address discrepancies:
Standardize Assays : Use CLSI guidelines for MIC determination.
Control Lipophilicity : LogP values >5 enhance membrane penetration but may reduce aqueous solubility.
Mechanistic Studies : Probe interactions with bacterial membranes via fluorescence quenching or TEM imaging.
Basic: What are the solubility and storage recommendations for 4'-Bromospiro[adamantane-2,9'-fluorene]?
Answer:
- Solubility : Soluble in DMSO (≥50 mg/mL), THF, and chlorinated solvents. Insoluble in water .
- Storage : Stable at room temperature (15–25°C) in inert atmosphere; avoid prolonged light exposure .
Advanced: What computational methods are used to predict the photophysical properties of brominated spiro compounds?
Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to model HOMO-LUMO gaps (~3.5 eV for 4'-bromo derivatives).
- TD-DFT : Predict UV-Vis absorption maxima (λₐᵦₛ ~350 nm) .
- Molecular Dynamics : Simulate aggregation effects in polymer matrices .
Advanced: How can researchers optimize synthetic yields while minimizing side reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
